5'-Phosphoribosylformylglycinamidine

Enzyme kinetics Product inhibition Purine biosynthesis

5'-Phosphoribosylformylglycinamidine (FGAM; CAS 6157-85-3; C₈H₁₆N₃O₈P; MW 313.20 g/mol) is the fourth committed intermediate of the de novo purine nucleotide biosynthesis pathway, produced from phosphoribosyl-N-formylglycinamide (FGAR) by FGAM synthetase (EC 6.3.5.3). Unlike its linear precursor FGAR, FGAM contains an amidine functional group that serves as the nitrogen donor for intramolecular imidazole ring formation in the subsequent step catalyzed by AIR synthetase (EC 6.3.3.1).

Molecular Formula C8H16N3O8P
Molecular Weight 313.20 g/mol
CAS No. 6157-85-3
Cat. No. B12757112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Phosphoribosylformylglycinamidine
CAS6157-85-3
Molecular FormulaC8H16N3O8P
Molecular Weight313.20 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N=C(CNC=O)N)O)O)OP(=O)(O)O
InChIInChI=1S/C8H16N3O8P/c9-5(1-10-3-12)11-8-7(14)6(13)4(19-8)2-18-20(15,16)17/h3-4,6-8,13-14H,1-2H2,(H2,9,11)(H,10,12)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1
InChIKeyPMCOGCVKOAOZQM-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Phosphoribosylformylglycinamidine (FGAM) CAS 6157-85-3: Product Baseline for Purine Biosynthesis Research Procurement


5'-Phosphoribosylformylglycinamidine (FGAM; CAS 6157-85-3; C₈H₁₆N₃O₈P; MW 313.20 g/mol) is the fourth committed intermediate of the de novo purine nucleotide biosynthesis pathway, produced from phosphoribosyl-N-formylglycinamide (FGAR) by FGAM synthetase (EC 6.3.5.3) [1]. Unlike its linear precursor FGAR, FGAM contains an amidine functional group that serves as the nitrogen donor for intramolecular imidazole ring formation in the subsequent step catalyzed by AIR synthetase (EC 6.3.3.1) [2]. Critically, FGAM sits at a documented metabolic branch point: its downstream product aminoimidazole ribonucleotide (AIR) partitions between purine nucleotide biosynthesis and thiamine/cobalamin biosynthesis, making FGAM the last intermediate before this metabolic bifurcation [3].

Workflow
Purine biosynthesis pathway reconstitution and enzyme kinetics
Key attribute
Last intermediate before the purine–thiamine metabolic branch point
Selection logic
Amidine-containing substrate specific for AIR synthetase (PurM)

Why FGAR and AIR Cannot Substitute for 5'-Phosphoribosylformylglycinamidine in Targeted Purine Pathway Studies


Substituting FGAM with its immediate precursor FGAR (phosphoribosyl-N-formylglycinamide) or its immediate product AIR (aminoimidazole ribonucleotide) fails to recapitulate FGAM-specific biochemical behavior for three reasons grounded in quantitative enzymology. First, FGAM exerts product inhibition on FGAM synthetase with a Ki of 130 µM, a regulatory property absent in FGAR [1]. Second, FGAM is processed by its downstream enzyme (AIR synthetase) with a Km of 27 µM, whereas FGAR is processed by its downstream enzyme with a Km of 110 µM—a ~4-fold difference in substrate affinity that alters flux dynamics [2][3]. Third, FGAM is the last intermediate before the purine–thiamine metabolic branch point; genetic and kinetic evidence demonstrates that FGAM concentration directly modulates thiamine auxotrophy phenotypes in a manner that FGAR and AIR cannot replicate [4].

1
FGAR does not reproduce FGAM's product inhibition on FGAM synthetase, which may alter feedback regulation in flux studies.
2
Substrate affinity for the downstream enzyme differs markedly; FGAM's reported Km is substantially lower, potentially shifting kinetic flux behavior.
3
FGAR and AIR cannot sit at the purine–thiamine branch point; FGAM concentration directly modulates thiamine biosynthesis competence, a role neither FGAR nor AIR can replicate.

Quantitative Differentiation Evidence for 5'-Phosphoribosylformylglycinamidine (FGAM) Relative to FGAR and AIR


FGAM Exerts Product Inhibition on FGAM Synthetase (Ki = 130 µM) While FGAR Does Not

In a mechanistic study of FGAM synthetase (EC 6.3.5.3), FGAM was shown to act as a product inhibitor with an inhibition constant (Ki) of 1.3 × 10⁻⁴ M (130 µM), whereas FGAR exhibited no product inhibition [1]. The enzyme follows a ping-pong mechanism where FGAM is the last product released; phosphate (Pi) showed a markedly weaker Ki of 6.45 × 10⁻³ M (6.45 mM), making FGAM a ~50-fold more potent product inhibitor than Pi [1].

Product inhibition Ki
Head-to-head
130 µM
Supports product inhibition assay context
FGAR shows no inhibition; ~50-fold lower Ki than phosphate
Enzyme kinetics Product inhibition Purine biosynthesis FGAM synthetase

FGAM Displays ~4-Fold Higher Apparent Affinity for Its Downstream Enzyme Than FGAR Does for Its Cognate Enzyme

The Km of FGAM for its downstream enzyme AIR synthetase (PurM; EC 6.3.3.1) is 27 µM as determined in E. coli [1]. By comparison, the Km of FGAR for its downstream enzyme FGAM synthetase (PurL; EC 6.3.5.3) is 1.1 × 10⁻⁴ M (110 µM) [2]. This represents an approximately 4.1-fold higher apparent affinity for FGAM at its cognate downstream enzyme compared with FGAR at its cognate downstream enzyme, suggesting more efficient channeling of FGAM through the purine pathway.

Substrate affinity
Reported
FGAM Km 27 µM vs. FGAR Km 110 µM
Supports efficient pathway reconstitution
~4.1-fold lower Km suggests higher processing efficiency
Substrate affinity Km comparison De novo purine biosynthesis AIR synthetase

FGAM Sits at the Purine–Thiamine Branch Point: Mutations Downstream of FGAM Cause Thiamine Auxotrophy Not Observed with FGAR or AIR Accumulation

In Salmonella enterica serovar Typhimurium, FGAM is converted by AIR synthetase (PurI) to AIR, which is the last common intermediate before the pathway bifurcates into purine nucleotide and thiamine biosynthesis [1]. Specific purI mutant alleles (R35C/E57G and K31N/A50G/L218R) result in thiamine auxotrophy when exogenous purines are supplied, a phenotype not observed with mutants affecting steps upstream of FGAM or with FGAR accumulation [1]. Kinetic characterization showed that the R35C/E57G mutant PurI had unchanged Km for FGAM but a 2.5-fold reduced Vmax and a 13-fold increased Km for ATP [1]. Genetic analysis demonstrated that increased FGAM concentration compensates for reduced PurI ATP affinity, directly linking FGAM levels to thiamine biosynthesis competence [1].

Branch-point regulation
Class-level
FGAM level modulates thiamine auxotrophy in purI mutants
Supports metabolic partitioning studies
Phenotype not observed with FGAR or AIR accumulation
Metabolic branch point Thiamine biosynthesis PurI mutants Flux partitioning

FGAM Uniquely Accumulates in AIR Synthetase-Deficient Mammalian Cells: Direct Contrast with AIR

In the Chinese hamster ovary (CHO) cell mutant Ade⁻G, which is deficient in phosphoribosylaminoimidazole synthetase (AIR synthetase; EC 6.3.3.1), FGAM accumulates intracellularly while AIR is not produced [1]. Whole-cell biochemical analysis confirmed that Ade⁻G cells retain the first four reactions of de novo purine biosynthesis and synthesize and accumulate FGAM, but cell-free extracts fail to convert FGAM to AIR [1]. In contrast, wild-type CHO cells do not accumulate detectable FGAM, as it is rapidly converted to AIR [1].

Accumulation profile
Head-to-head
FGAM accumulates in Ade⁻G CHO cells; AIR undetectable
Required for AIR synthetase deficiency model validation
Direct contrast with wild-type where FGAM is absent
Genetic deficiency model FGAM accumulation Ade-G mutant CHO cells

FGAM Is a Strongly Basic Compound (pKa ~6.6) While FGAR Is Essentially Neutral: Differential Handling Requirements

Computational pKa analysis (ChemAxon) classifies FGAM as a very strong basic compound with a strongest basic pKa of 6.6, yielding a physiological charge of −2 [1]. In contrast, FGAR is classified as an extremely weak basic (essentially neutral) compound based on its pKa [2]. This difference arises from the amidine moiety in FGAM, which replaces the amide group present in FGAR, conferring a substantially higher proton-accepting capacity.

Ionization (pKa)
Data to verify
Strongest basic pKa 6.6
Requires tailored chromatographic conditions
FGAR is essentially neutral; mobile phase pH selection differs
Ionization state pKa Buffering Sample preparation

Optimal Research and Industrial Application Scenarios for 5'-Phosphoribosylformylglycinamidine (FGAM)


Enzymatic Characterization of AIR Synthetase (PurM) and Inhibitor Screening

FGAM is the specific substrate for AIR synthetase (EC 6.3.3.1), the enzyme catalyzing the first imidazole ring closure in purine biosynthesis. Its Km of 27 µM [1] enables robust in vitro activity assays at physiologically relevant concentrations. FGAM is mandatory for inhibitor screening campaigns targeting AIR synthetase, as FGAR and AIR cannot substitute for this enzymatic step.

Metabolic Flux Studies at the Purine–Thiamine Branch Point

FGAM is the last intermediate before the purine–thiamine metabolic bifurcation. As demonstrated in S. enterica, altered FGAM flux directly determines thiamine auxotrophy outcomes, and increased FGAM concentration compensates for defective AIR synthetase [2]. FGAM is essential for isotope-tracer studies quantifying carbon/nitrogen partitioning between purine nucleotides and thiamine biosynthesis.

Validation of Genetic Models of Purine Pathway Deficiency (e.g., AIR Synthetase Defects)

FGAM accumulation is the biochemical hallmark of AIR synthetase deficiency, as shown in CHO Ade⁻G mutants where FGAM accumulates while AIR is undetectable [3]. FGAM is required as an authentic analytical standard for LC-MS/MS-based diagnosis of inborn errors of purine metabolism and for confirming CRISPR-edited cell models with defects at the FGAM→AIR conversion step.

LC-MS/MS Method Development for Targeted Purine Metabolomics

FGAM's distinct ionization properties (basic pKa 6.6 [4] vs. essentially neutral FGAR) necessitate tailored chromatographic conditions. Incorporating FGAM as a calibrator in multi-analyte LC-MS/MS panels ensures accurate retention time mapping and quantification of all de novo purine intermediates, enabling comprehensive pathway profiling in disease models and drug mechanism-of-action studies.

Application
Selection Property
Validation Focus
AIR synthetase characterization and inhibitor screening
Specific substrate for PurM (EC 6.3.3.1)
Substrate affinity and inhibitor response validation
Purine–thiamine branch-point flux studies
Last intermediate before metabolic bifurcation
Thiamine auxotrophy rescue assays and isotope tracing
Genetic models of AIR synthetase deficiency
FGAM accumulation as pathway block biomarker
LC-MS/MS authentic standard confirmation
Targeted purine metabolomics method development
Distinct basic ionization (pKa 6.6)
Retention time mapping and mobile-phase optimization
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